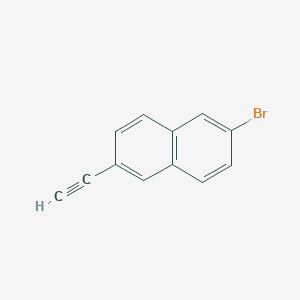![molecular formula C10H16F3NO4 B6167680 4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid CAS No. 2361942-75-6](/img/no-structure.png)
4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid, often referred to as TBCA-TFP, is an organic acid with a unique structure and properties. It is a highly potent and selective inhibitor of certain enzymes, making it a useful tool for laboratory experiments and scientific research. This article will provide an overview of TBCA-TFP, including its synthesis method, scientific applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
TBCA-TFP is an effective inhibitor of several enzymes, including protein kinases, phosphatases, and histone deacetylases. It has been used in numerous studies to investigate the role of these enzymes in cellular processes and disease states. For example, it has been used to study the role of protein kinases in cancer progression, the role of phosphatases in neuronal development, and the role of histone deacetylases in gene expression.
Mécanisme D'action
TBCA-TFP is a competitive inhibitor of the enzymes it targets. It binds to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing its reaction. This inhibition can be reversible or irreversible, depending on the nature of the enzyme and the inhibitor.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBCA-TFP depend on the enzyme it is targeting. In general, it can affect the activity of the enzyme, the expression of downstream genes, and the production of certain proteins. For example, it can inhibit the growth of cancer cells by blocking the activity of certain protein kinases, or it can inhibit the production of certain proteins by blocking the activity of certain phosphatases.
Avantages Et Limitations Des Expériences En Laboratoire
TBCA-TFP has several advantages for laboratory experiments. It is highly potent and selective, allowing for precise control of enzyme activity. It is also relatively easy to synthesize and can be stored at room temperature. However, there are some limitations to its use. It is relatively expensive, and its effects may not be long-lasting.
Orientations Futures
There are several potential future directions for the use of TBCA-TFP. It could be used to study the role of specific enzymes in disease states, such as cancer and neurological disorders. It could also be used to develop small molecule inhibitors of specific enzymes, which could be used as potential therapeutics. Additionally, it could be used to develop new methods for controlling gene expression and protein production. Finally, it could be used to study the effects of enzyme inhibition on cell signaling pathways.
Méthodes De Synthèse
TBCA-TFP can be synthesized using a two-step procedure. The first step involves the formation of an intermediate compound, 4-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid (TBCA-DFP), by reacting 2-chloro-5,5-difluoropentanoic acid with tert-butyl isocyanate in the presence of a base such as sodium hydroxide. The second step involves the conversion of TBCA-DFP to TBCA-TFP by reacting it with trifluoroacetic acid in the presence of a catalyst such as triethylamine.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid' involves the protection of the amine group, followed by the introduction of the trifluoromethyl group, and finally the deprotection of the amine group to yield the desired product.", "Starting Materials": [ "5,5,5-trifluoropentanoic acid", "tert-butyl carbamate", "N,N'-dicyclohexylcarbodiimide (DCC)", "dimethylformamide (DMF)", "triethylamine (TEA)", "dichloromethane (DCM)", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group", "5,5,5-trifluoropentanoic acid is dissolved in DMF and treated with TEA to form the corresponding acid chloride.", "tert-butyl carbamate is added to the reaction mixture and stirred at room temperature for several hours to yield the protected amine intermediate.", "Step 2: Introduction of the trifluoromethyl group", "The protected amine intermediate is dissolved in DCM and treated with trifluoromethyl iodide and DCC.", "The reaction mixture is stirred at room temperature for several hours to yield the trifluoromethylated intermediate.", "Step 3: Deprotection of the amine group", "The trifluoromethylated intermediate is dissolved in HCl and stirred at room temperature for several hours to remove the tert-butyl carbamate protecting group.", "The resulting mixture is basified with NaOH and extracted with diethyl ether to yield the desired product, 4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid." ] } | |
Numéro CAS |
2361942-75-6 |
Nom du produit |
4-{[(tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid |
Formule moléculaire |
C10H16F3NO4 |
Poids moléculaire |
271.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



